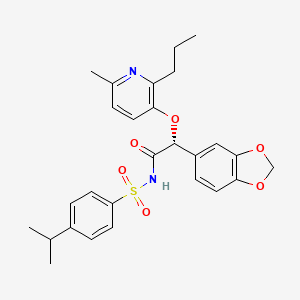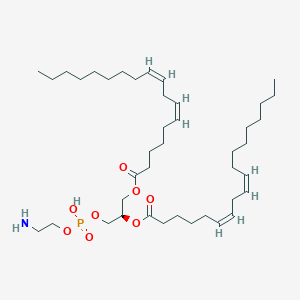![molecular formula C32H29N3O3 B1241224 N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide](/img/structure/B1241224.png)
N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VP-343 is a small molecule drug that acts as a vasopressin V2 receptor antagonist. It has been studied for its potential therapeutic applications in various medical conditions, including edema and intraocular pressure regulation .
Preparation Methods
The synthesis of VP-343 involves several key steps:
Formation of Acyl Chloride: The reaction of 2-nitrobenzoic acid with thionyl chloride produces the acyl chloride intermediate.
Condensation with D-Proline: The acyl chloride is then condensed with D-proline in the presence of triethylamine in dichloromethane to yield the acyl proline derivative.
Reductive Cyclization: The acyl proline derivative undergoes reductive cyclization with hydrogen over palladium on carbon in methanol to form pyrrolobenzodiazepinedione.
Selective Reduction: The selective reduction of the C-11 lactam group with sodium borohydride and trifluoroacetic acid in glyme produces pyrrolobenzodiazepinone.
Final Coupling: The final step involves coupling the pyrrolobenzodiazepinone with 4-[(2-phenylbenzoyl)amino]benzoyl chloride to furnish VP-343.
Chemical Reactions Analysis
VP-343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Selective reduction of the lactam group is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly during the coupling steps in its synthesis.
Common reagents used in these reactions include thionyl chloride, triethylamine, hydrogen, palladium on carbon, sodium borohydride, and trifluoroacetic acid . The major products formed from these reactions are intermediates leading to the final compound, VP-343 .
Scientific Research Applications
VP-343 has been explored for various scientific research applications:
Antileishmanial Activity: VP-343 has shown potential as an antileishmanial drug candidate.
Intraocular Pressure Regulation: Studies have shown that VP-343 can decrease normal intraocular pressure without affecting pupil diameter.
Vesicular Trafficking: VP-343 perturbs host cell vesicular trafficking and cholesterol synthesis/transport pathways, making it a candidate for further development in host-directed therapies.
Mechanism of Action
VP-343 exerts its effects by antagonizing the vasopressin V2 receptor (AVPR2). This receptor is involved in various physiological processes, including water reabsorption in the kidneys and regulation of intraocular pressure . By blocking this receptor, VP-343 can modulate these processes, leading to its therapeutic effects .
Comparison with Similar Compounds
VP-343 is compared with other vasopressin receptor antagonists such as OPC-21268, YM087, OPC-31260, and SR121463 . While these compounds also target vasopressin receptors, VP-343 has shown unique properties in its ability to regulate intraocular pressure without affecting pupil diameter and its potential antileishmanial activity .
Similar Compounds
- OPC-21268
- YM087
- OPC-31260
- SR121463
Properties
Molecular Formula |
C32H29N3O3 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[4-[(2S,3aR)-2-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-5-carbonyl]phenyl]-2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C32H29N3O3/c1-21-10-12-22(13-11-21)27-6-2-3-7-28(27)31(37)33-24-16-14-23(15-17-24)32(38)35-19-25-18-26(36)20-34(25)29-8-4-5-9-30(29)35/h2-17,25-26,36H,18-20H2,1H3,(H,33,37)/t25-,26+/m1/s1 |
InChI Key |
UACMTQPSUBFZOR-FTJBHMTQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)N4C[C@H]5C[C@@H](CN5C6=CC=CC=C64)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)N4CC5CC(CN5C6=CC=CC=C64)O |
Synonyms |
N-(4-((2-hydroxy-2,3,3a,4-tetrahydropyrrolo(1,2-a)quinoxalin-5(1H-)-yl)carbonyl)phenyl)-4'-methyl(1,1'-biphenyl)-2-carboxamide VP 343 VP-343 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)
![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)






![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)


![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)

